N-(2,5-DIMETHYLPHENYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE
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Overview
Description
N-(2,5-DIMETHYLPHENYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE is an organic compound that belongs to the class of amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHYLPHENYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE typically involves the reaction of 2,5-dimethylphenylamine with 2,4,5-trimethoxybenzyl chloride under basic conditions. The reaction can be carried out in a solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors might be employed for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DIMETHYLPHENYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce simpler amines.
Scientific Research Applications
N-(2,5-DIMETHYLPHENYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE could have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Investigating its pharmacological properties or as a precursor for drug development.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for N-(2,5-DIMETHYLPHENYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE would depend on its specific interactions with molecular targets. It could act by binding to specific receptors or enzymes, altering their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-DIMETHYLPHENYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE: can be compared with other substituted benzylamines, such as:
Properties
IUPAC Name |
2,5-dimethyl-N-[(2,4,5-trimethoxyphenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-12-6-7-13(2)15(8-12)19-11-14-9-17(21-4)18(22-5)10-16(14)20-3/h6-10,19H,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHVPZOLXRKVRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC2=CC(=C(C=C2OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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